YF479
説明
YF479 is a novel histone deacetylase (HDAC) inhibitor developed for its potent antitumor activity, particularly in breast cancer. Preclinical studies demonstrate that YF479 inhibits tumor growth, metastasis, and recurrence by modulating histone acetylation levels, thereby altering gene expression and inducing apoptosis. In orthotopic breast cancer models, YF479 (30 mg/kg) reduced local-regional recurrence by 72.7% and distant metastasis by 72.7%, significantly outperforming the control group and extending survival rates in mice . Mechanistically, YF479 enhances acetylation of histones H3 and H4, suppresses proliferation markers like PCNA, and activates caspase-3-mediated apoptosis .
特性
CAS番号 |
1803281-22-2 |
|---|---|
分子式 |
C22H27BrN2O5 |
分子量 |
479.37 |
IUPAC名 |
Heptanedioic acid (3-bromo-benzyl)-(2,4-dimethoxy-phenyl)-amide hydroxyamide |
InChI |
InChI=1S/C22H27BrN2O5/c1-29-18-11-12-19(20(14-18)30-2)25(15-16-7-6-8-17(23)13-16)22(27)10-5-3-4-9-21(26)24-28/h6-8,11-14,28H,3-5,9-10,15H2,1-2H3,(H,24,26) |
InChIキー |
SZNMMWLGOPSQBV-UHFFFAOYSA-N |
SMILES |
O=C(N(CC1=CC=CC(Br)=C1)C2=CC=C(OC)C=C2OC)CCCCCC(NO)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
YF479; YF-479; YF 479; |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar HDAC Inhibitors
YF479 vs. SAHA (Vorinostat)
SAHA , the first FDA-approved HDAC inhibitor, is a pan-HDAC inhibitor with broad activity across HDAC classes. However, YF479 exhibits superior efficacy in breast cancer models:
- Efficacy :
- Mechanistic Differences: YF479 induces stronger histone H3/H4 acetylation and caspase-3 activation than SAHA .
Table 1: Key Comparisons Between YF479 and SAHA
YF479 vs. Pracinostat (SB939)
Pracinostat targets the IL-6/STAT3 pathway to suppress breast cancer metastasis, differing mechanistically from YF479:
- Efficacy: Pracinostat reduces metastasis by 50–60% in preclinical models, while YF479 achieves 72.7% reduction .
- Pathway Specificity: YF479 directly inhibits HDAC activity, whereas Pracinostat indirectly blocks STAT3 signaling, which may limit its efficacy in HDAC-driven tumors .
YF479 vs. LAQ824
LAQ824 , a cinnamyl HDAC inhibitor, is used adjunctively with T-cell therapies. Key distinctions include:
- Combination Potential: LAQ824 enhances adoptive T-cell transfer efficacy, while YF479 is prioritized as a standalone agent due to its strong monotherapy results .
- Metastasis Inhibition: LAQ824’s efficacy in breast cancer metastasis remains unquantified in the provided evidence, whereas YF479 demonstrates stage-agnostic metastasis suppression .
YF479 vs. LW479
LW479, another HDAC inhibitor, downregulates EGFR to inhibit breast cancer progression:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
